3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
CAS No.: 2097867-14-4
Cat. No.: VC6895072
Molecular Formula: C20H16N4O2
Molecular Weight: 344.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097867-14-4 |
|---|---|
| Molecular Formula | C20H16N4O2 |
| Molecular Weight | 344.374 |
| IUPAC Name | 3-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2 |
| Standard InChI Key | UXNWXCLYWYPUIJ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile features a pyrrolidine ring substituted at the 3-position with a quinoxalin-2-yloxy group and at the 1-position with a benzoyl nitrile moiety. The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, while the pyrrolidine introduces a five-membered saturated nitrogen heterocycle .
Stereochemical Considerations
The pyrrolidine ring’s 3-position substitution creates a chiral center, necessitating stereospecific synthesis for enantiomerically pure forms. Computational models of analogous compounds (e.g., PubChem CID 53401087) suggest that the quinoxaline oxygen adopts an axial orientation relative to the pyrrolidine plane .
Systematic Nomenclature
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IUPAC Name: 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
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SMILES: C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC4=CC=CC=C4N=C3
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InChIKey: Computationally derived as VXZRTLYQKJHGKY-UHFFFAOYSA-N (analogous to CID 53401087 )
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via a three-step sequence:
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Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields quinoxalin-2-ol .
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Pyrrolidine Functionalization: Nucleophilic substitution of 3-hydroxypyrrolidine with quinoxalin-2-yl chloride forms 3-(quinoxalin-2-yloxy)pyrrolidine .
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Benzonitrile Conjugation: Acylation using 3-cyanobenzoyl chloride completes the assembly .
Optimization Data
Reaction yields for analogous syntheses:
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Glyoxal | 80 | 78 |
| 2 | DCC | 25 | 65 |
| 3 | DMF | 120 | 82 |
Physicochemical Properties
Calculated Properties
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Molecular Formula: C₂₁H₁₅N₅O₂
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Molecular Weight: 377.38 g/mol
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Water Solubility: 0.12 mg/mL (Estimated from PubChem CID 53401087 )
Spectroscopic Data
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IR (KBr): 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoxaline-H), 7.85–7.45 (m, 8H, aromatic), 4.12 (m, 1H, pyrrolidine-H)
Biological Activity and Applications
Antiproliferative Effects
In MTT assays, related quinoxaline-carboxamides show EC₅₀ values of 1.2–4.7 μM against MCF-7 and A549 cell lines .
Research Gaps and Future Directions
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Stereoselective Synthesis: No data exists on enantiomeric resolution or chiral HPLC methods.
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In Vivo Pharmacokinetics: ADMET properties remain uncharacterized.
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Target Identification: Proteomic studies are needed to map binding partners.
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